molecular formula C21H20ClFN4O B2876655 3-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034264-54-3

3-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2876655
CAS No.: 2034264-54-3
M. Wt: 398.87
InChI Key: GDQOVXPFNVTRGF-UHFFFAOYSA-N
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Description

The compound 3-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a small organic molecule featuring a pyrrolidine ring substituted with a phenyl-triazole group, linked to a propan-1-one backbone bearing a 2-chloro-6-fluorophenyl moiety.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O/c22-18-7-4-8-19(23)17(18)9-10-21(28)26-12-11-16(13-26)27-14-20(24-25-27)15-5-2-1-3-6-15/h1-8,14,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQOVXPFNVTRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Azetidine-Based Analog

Compound : 3-(2-Chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Key Differences :

  • Ring Size: The azetidine (4-membered ring) replaces pyrrolidine (5-membered), reducing conformational flexibility.
  • Triazole Substituent : Cyclopropyl replaces phenyl on the triazole, altering hydrophobicity and steric bulk. Cyclopropyl groups are less lipophilic than phenyl, which could influence membrane permeability.
  • Implications : The rigid azetidine core might limit the molecule’s ability to adopt bioactive conformations compared to the more flexible pyrrolidine.

Table 1: Structural Comparison with Azetidine Analog

Feature Target Compound Azetidine Analog
Central Ring Pyrrolidine (5-membered) Azetidine (4-membered)
Triazole Substituent Phenyl Cyclopropyl
Molecular Weight* ~425 g/mol (estimated) ~395 g/mol (estimated)
Flexibility Moderate Low

Comparison with Propenone Derivative

Compound : 3-Phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one
Key Differences :

  • Backbone: Propenone (α,β-unsaturated ketone) replaces propan-1-one, introducing conjugation.
  • Triazole Position : The phenyl-triazole group is at position 4 (vs. position 1 in the target compound), altering electronic distribution and steric orientation.
  • Implications: The conjugated system in propenone may improve binding to enzymes requiring planar substrates but reduce metabolic stability due to electrophilicity.

Table 2: Functional Comparison with Propenone Analog

Feature Target Compound Propenone Analog
Backbone Propan-1-one Propen-1-one (conjugated)
Triazole Position Position 1 Position 4
Reactivity Lower (saturated ketone) Higher (α,β-unsaturated)
Estimated LogP* ~3.5 (moderate lipophilicity) ~3.0 (slightly less lipophilic)

Comparison with Halogenated Pyrazole Derivatives

Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Differences :

  • Halogenation : The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the chloro/fluoro substitution in the target compound.
  • Implications : Pyrazole derivatives often exhibit distinct pharmacokinetic profiles due to altered metabolic pathways (e.g., resistance to oxidation).

Crystallographic and Conformational Analysis

The target compound’s structural features, such as dihedral angles between the triazole and phenyl groups, can be analyzed using crystallographic tools like SHELXL and WinGX . For example:

  • Pyrrolidine Ring Puckering : The 5-membered ring’s envelope or twist conformations influence spatial arrangement.
  • Triazole-Phenyl Dihedral Angle : A smaller angle (e.g., <30°) may enhance π-π stacking with aromatic residues in biological targets.

Table 3: Theoretical Conformational Metrics

Parameter Target Compound (Estimated) Azetidine Analog (Estimated)
Triazole-Phenyl Angle 25° 40° (due to ring constraints)
Pyrrolidine/Azetidine Puckering Cγ-endo Planar (azetidine)

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